N,N-Dicyclohexylurea
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Overview
Description
N,N-Dicyclohexylurea is an organic compound belonging to the urea family. It is characterized by its chemical formula C13H24N2O and a molecular weight of 224.348 g/mol . This compound is typically a byproduct of the reaction between dicyclohexylcarbodiimide and amines or alcohols . It is known for its role as a potent inhibitor of soluble epoxide hydrolase (sEH), which has implications in various biological processes .
Preparation Methods
N,N-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate to produce this compound.
Reaction of Dicyclohexylcarbodiimide with Amines or Alcohols: This is a common industrial method where dicyclohexylcarbodiimide reacts with amines or alcohols to form this compound as a byproduct.
Chemical Reactions Analysis
N,N-Dicyclohexylurea undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Formation of Esters and Amides: In the presence of dicyclohexylcarbodiimide, it can form esters and amides through the Steglich esterification process.
Scientific Research Applications
N,N-Dicyclohexylurea has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N,N-Dicyclohexylurea is its inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in regulating blood pressure and inflammation . By inhibiting sEH, this compound increases the levels of EETs, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
N,N-Dicyclohexylurea can be compared with other urea derivatives:
1,3-Dicyclohexylurea: Similar in structure but differs in the position of the cyclohexyl groups.
This compound: Another urea derivative with similar properties but different applications in organic synthesis.
1-Cyclohexyl-3-phenylurea: This compound has a phenyl group instead of a second cyclohexyl group, leading to different chemical properties and applications.
This compound stands out due to its specific inhibition of sEH and its role in regulating blood pressure, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H24N2O |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1,1-dicyclohexylurea |
InChI |
InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
InChI Key |
SCCCIUGOOQLDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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